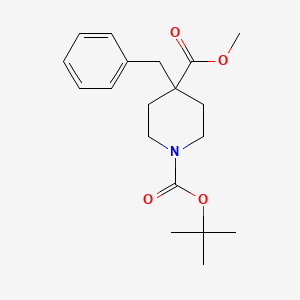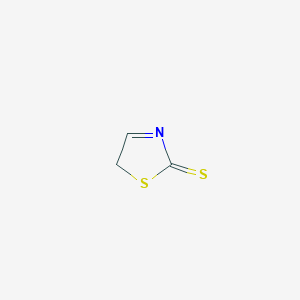
2(5H)-Thiazolethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Thiazolethione is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and its wide range of biological activities . Thiazole derivatives have been extensively studied due to their medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
2(5H)-Thiazolethione can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions . Another method includes the cyclization of thioureas with α-haloketones in the presence of a base . These reactions typically occur under reflux conditions in solvents such as ethanol or dioxane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . Catalysts such as vanadium oxide loaded on fluorapatite have been employed to enhance the reaction rate and yield . The use of green solvents and sustainable catalysts is also gaining popularity in industrial production to minimize environmental impact .
化学反应分析
Types of Reactions
2(5H)-Thiazolethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2(5H)-Thiazolethione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Industry: Thiazole compounds are used in the production of dyes, pigments, and photographic sensitizers.
作用机制
The mechanism of action of 2(5H)-Thiazolethione involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the enzyme’s function, leading to the inhibition of specific biochemical pathways . Additionally, thiazole derivatives can interact with receptors on cell surfaces, modulating cellular responses .
相似化合物的比较
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to 2(5H)-Thiazolethione.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
This compound is unique due to its sulfur-containing thione group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives . This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
82358-10-9 |
|---|---|
分子式 |
C3H3NS2 |
分子量 |
117.20 g/mol |
IUPAC 名称 |
5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1H,2H2 |
InChI 键 |
AXYQBXNMZBBTID-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC(=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


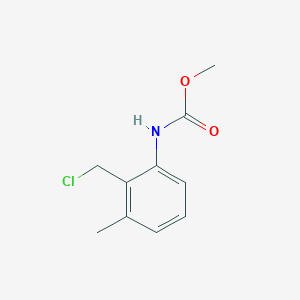
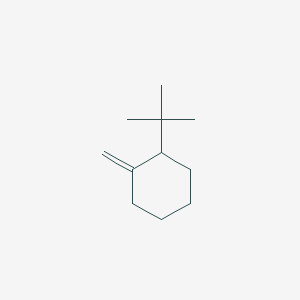
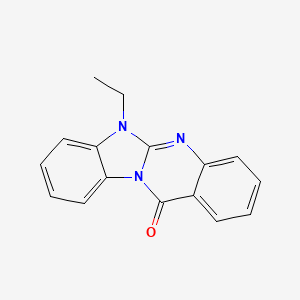
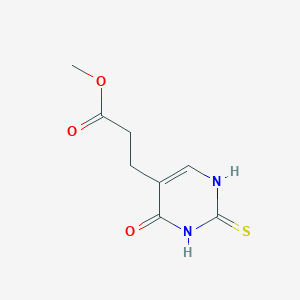
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)
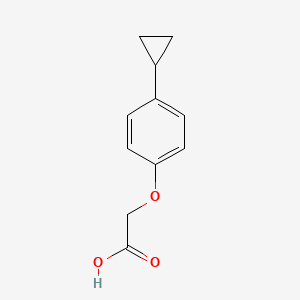
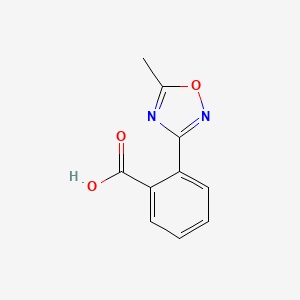
![4-[(4-Ethyl-1-piperazinyl)methyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B8649190.png)
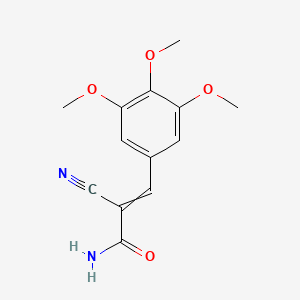
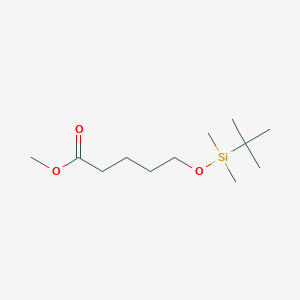
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)
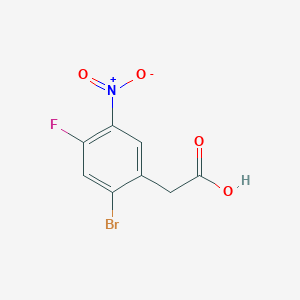
![4(3h)-Quinazolinone,2-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-8-methoxy-3-methyl-](/img/structure/B8649256.png)
